Bicyclic analogs V

説明

Synthesis of Bicyclic Analogs

The synthesis of bicyclic proline analogs is a significant area of study due to their broad biological applications. One paper reports the synthesis of these analogs using a formal [3 + 2] intramolecular aziridine-allylsilane cycloaddition reaction. This method is particularly noteworthy for its ability to prepare both 5-5 and 6-5 fused ring systems, which could be further modified with substitutions on the carbocyclic ring .

Synthesis Analysis

The synthesis process described in the first paper is a novel approach that allows for the creation of complex bicyclic structures. The use of a [3 + 2] intramolecular cycloaddition reaction is a key step in this synthesis, as it enables the formation of the bicyclic ring system efficiently. This method could potentially be adapted to synthesize a variety of analogs with different substitutions, which would be valuable for further biological studies .

Molecular Structure Analysis

The molecular structures of the synthesized bicyclic analogs are crucial for their biological function. The ability to create both 5-5 and 6-5 fused ring systems offers a range of structural diversity. This diversity is important because it can influence the biological activity of the compounds. The precise control over the molecular structure during synthesis is therefore a critical aspect of the research .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bicyclic analogs are complex and require precise control. The tandem reaction described in the second paper is a key step that leads to the formation of N-substituted delta-lactams. These lactams are then vinylated and subjected to ring-closing metathesis to produce the desired bicyclic compounds. This sequence of reactions demonstrates the intricate nature of synthesizing such complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic analogs are determined by their molecular structure. The papers do not provide detailed information on these properties, but it can be inferred that the stereochemistry and ring size of the bicyclic systems will affect properties such as solubility, stability, and reactivity. These properties are essential for the practical application of the compounds in biological systems .

Case Studies and Applications

The third paper provides a case study of the synthesis of a conformationally locked carbocyclic adenosine, which is a rigid nucleoside analog. The creation of the bicyclo[3.1.0]hexane template is a pivotal step in this synthesis. This compound is an example of how bicyclic analogs can be used to lock nucleosides into a specific conformation, which could have implications for the design of drugs targeting nucleic acid interactions .

科学的研究の応用

Synthesis and Biological Uses

Bicyclic proline analogs, synthesized through a formal [3 + 2] intramolecular aziridine-allylsilane cycloaddition reaction, have demonstrated a wide range of biological uses. This synthesis enables the preparation of both 5-5 and 6-5 fused ring systems, which can be adapted to create analogs with various substitutions on the carbocyclic ring (Bergmeier, Fundy, & Seth, 1999).

Structural Features and Stability

Bicyclic nucleoside analogs like 2'-O,4'-C-methyleneuridine and -cytidine have been integrated into oligonucleotides. Studies have focused on the binding efficiency of these modified oligonucleotides to DNA and RNA, as well as the CD spectra of the modified DNA-DNA and DNA-RNA duplexes, offering insights into their structural features and stability (Obika et al., 1998).

Influence on Nucleic Acid Duplex Stability

Research on two deoxynucleoside analogs with a saturated and unsaturated three-carbon 2',4'-linkage has shown that they can increase the stability of DNA:RNA hybrid duplexes. CD spectroscopy revealed that these bicyclic nucleosides induced the formation of A-type-like duplexes (Albaek, Petersen, & Nielsen, 2006).

Tripeptide Mimetics

Bicyclic tripeptide mimetics, resembling the hypertensive octapeptide angiotensin II, have been synthesized. These compounds adopt nonclassical beta-turn geometries and have shown properties that can influence peptide and protein structures (Johannesson et al., 1999).

Glycosidase Inhibition

The synthesis and enzyme inhibitions of bicyclic molecules like azasugars and carbasugars as glycosidase inhibitors have been explored. These studies connect structural features of the molecules with their effects on glycosidase inhibitions, contributing to the development of improved inhibitors (Lahiri, Ansari, & Vankar, 2013).

Application in Learning and Teaching

Research on using analogies in teaching complex scientific concepts, like electricity, has shown that analogies can promote a deeper understanding and help overcome misconceptions. This application extends beyond chemistry and biochemistry to broader educational contexts (Chiu & Lin, 2005).

将来の方向性

The future directions for “Bicyclic analogs V” involve the development of novel and structurally diverse analogues . These new compounds could potentially be more effective at treating viral infections . Additionally, more research is needed to fully understand the properties and mechanisms of action of these compounds .

特性

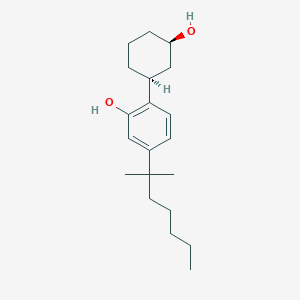

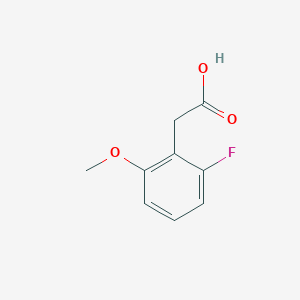

IUPAC Name |

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylheptan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-4-5-6-12-20(2,3)16-10-11-18(19(22)14-16)15-8-7-9-17(21)13-15/h10-11,14-15,17,21-22H,4-9,12-13H2,1-3H3/t15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUGQXNYBWYGAI-DOTOQJQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017338 | |

| Record name | cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol | |

CAS RN |

132296-20-9, 70435-06-2 | |

| Record name | 5-(1,1-Dimethylhexyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132296-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (C6)-CP-47497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132296209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (C6)-CP-47497 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU5BQ63J05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)

![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)